Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate
Description
Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a heterocyclic compound characterized by a cinnoline core (a bicyclic structure with two fused six-membered aromatic rings containing two nitrogen atoms). The molecule features:
- 1,3-Benzodioxol-5-yl substituent: A methylenedioxy aromatic group attached to the cinnoline’s nitrogen at position 1.
- 4-Oxo-1,4-dihydro moiety: A ketone group at position 4, rendering the cinnoline ring partially unsaturated.
- Ethyl ester group: A carboxylate ester at position 2.
This compound belongs to a class of cinnoline derivatives synthesized via cyclization reactions involving ethyl acetoacetate and chalcone precursors, as seen in related benzodioxol-containing cyclohexene carboxylates .
Properties
IUPAC Name |
ethyl 1-(1,3-benzodioxol-5-yl)-4-oxocinnoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-2-23-18(22)16-17(21)12-5-3-4-6-13(12)20(19-16)11-7-8-14-15(9-11)25-10-24-14/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSVWOBMCKYTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol through a series of reactions including methylenation.
Construction of the Cinnoline Core: The cinnoline core is formed through cyclization reactions involving appropriate precursors such as hydrazine derivatives and ortho-substituted aromatic aldehydes.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with biological targets such as tubulin.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and cytotoxic activities.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate involves its interaction with molecular targets such as tubulin. This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also inhibit enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxol Substituents
Ethyl 4-(1,3-Benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate
- Core structure: Cyclohexene ring instead of cinnoline.
- Functional groups : 2-oxo group and ethyl ester, similar to the target compound.
Ethylone [(RS)-1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propane-1-one]
- Core structure: Substituted propane backbone instead of cinnoline.
- Functional groups : Benzodioxol and ketone groups, but lacks the heteroaromatic system.
- Applications : Primarily a psychoactive compound, highlighting how structural differences (e.g., absence of nitrogen-rich rings) alter bioactivity .
Analogues with 4-Oxo-1,4-dihydro Heterocyclic Cores
Ethyl 5-(2-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
- Core structure: Pyridine ring (one nitrogen atom) vs. cinnoline (two nitrogen atoms).
- Substituents : Fluorophenyl group at position 5 instead of benzodioxol.
- Applications : Used in medicinal chemistry for kinase inhibition; the fluorophenyl group enhances metabolic stability compared to benzodioxol .
Ivacaftor (N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide)
- Core structure: Quinoline (one nitrogen) vs. cinnoline (two nitrogens).
- Substituents : Bulky tert-butyl and hydroxyphenyl groups instead of benzodioxol.
- Applications: FDA-approved CFTR potentiator; the quinoline core and carboxamide group are critical for binding affinity, contrasting with the ester functionality in the target compound .
Goxalapladib (4-Oxo-1,8-naphthyridine Derivative)
- Core structure: 1,8-Naphthyridine (two nitrogens in a larger ring system) vs. cinnoline.
- Substituents : Trifluoromethyl biphenyl and methoxyethyl groups.
- Applications : Investigational atherosclerosis drug; the naphthyridine core and complex substituents enhance lipophilicity and target engagement .
Structural and Functional Comparison Table
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis via cyclization mirrors methods used for benzodioxol-containing cyclohexene carboxylates, suggesting scalability for medicinal chemistry .
Structural Influence on Bioactivity: The cinnoline core’s dual nitrogen atoms may enhance π-π stacking interactions compared to pyridine or quinoline analogues .
Benzodioxol’s Role : This substituent is associated with improved membrane permeability in CNS-active compounds (e.g., Ethylone) but may require optimization for target-specificity .
Biological Activity
Ethyl 1-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzodioxole moiety and a dihydrocinnoline core, which may contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.5 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may bind to certain receptors, influencing cellular signaling cascades.
- Induction of Apoptosis : The compound has potential anticancer properties by inducing programmed cell death in malignant cells.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have shown promising results against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Properties
The compound has also been explored for its anticancer effects. In studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound demonstrated significant cytotoxicity. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| HeLa | 20 | Cell cycle arrest |
These results highlight the potential of this compound in cancer therapy.
Case Studies
A recent case study examined the effects of this compound in animal models. Mice treated with the compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing cinnoline-3-carboxylate derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves refluxing intermediates with substituted benzyl chlorides or other alkylating agents. For example, ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate derivatives are synthesized by reacting malonate esters with diphenyl ether under reflux, followed by N-alkylation with halogenated reagents like benzyl chloride. Yield optimization requires controlled temperature (110–130°C), inert atmosphere (N₂/Ar), and stoichiometric excess of alkylating agents (1.2–1.5 eq) .
Q. How are crystallographic data validated for structurally similar compounds, and what software is recommended?
- Methodological Answer : Structure validation employs programs like SHELXL for small-molecule refinement and PLATON for symmetry checks. The SHELX system (e.g., SHELXD for structure solution) is widely used due to its robustness in handling high-resolution data and twinned crystals. Validation metrics include R-factor convergence (<5%), residual electron density analysis, and Hirshfeld surface scrutiny .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of cinnoline derivatives, and how can graph set analysis resolve ambiguities?
- Methodological Answer : Hydrogen-bonding networks are analyzed using Etter’s graph set theory (e.g., D, C, or R motifs). For example, intermolecular N–H···O and O–H···O interactions in dihydrocinnoline derivatives form cyclic dimers (R²₂(8) motifs). X-ray diffraction data combined with Mercury 4.0 software enable visualization and quantification of these interactions, critical for predicting solubility and stability .
Q. What computational strategies are effective for molecular docking studies of cinnoline-based compounds targeting biological receptors?
- Methodological Answer : AutoDock Vina or Schrödinger Suite is used for docking cinnoline derivatives into protein active sites (e.g., CFTR potentiators). Ligand preparation involves geometry optimization at the B3LYP/6-31G* level, while receptor grids are defined using cryo-EM or X-ray structures (PDB: 6O2P). Binding affinity predictions require MM-GBSA free-energy calculations and MD simulations (>100 ns) to validate pose stability .
Q. How can ring puckering coordinates resolve conformational discrepancies in dihydrocinnoline derivatives?
- Methodological Answer : Cremer-Pople parameters (q, θ, φ) quantify puckering amplitudes and pseudorotation phases for non-planar rings. For example, crystallographic data from ethyl 4-oxo-1,4-dihydroquinoline derivatives show q₂ values of 0.2–0.4 Å, indicating envelope conformations. Analysis via PARST or PLATON ensures consistency with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
